1-methyl-2-oxo-N-(1-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Medicinal Chemistry Drug Discovery Lead Optimization

Researchers sourcing naphthyridine building blocks for kinase-targeted SAR studies face unreliable extrapolation from structurally divergent analogs. This 1,8-naphthyridine-3-carboxamide derivative (MW 307.35) provides a defined, lead-like scaffold with a single chiral center for enantiomer-specific profiling. • ≥90% purity confirmed by LCMS / 400MHz NMR • Chiral N-(1-phenylethyl) group enables stereospecific SAR development • Low MW (307.35), XLogP3 2.7, 3 rotatable bonds - ideal lead-like space • In stock for immediate dispatch

Molecular Formula C18H17N3O2
Molecular Weight 307.353
CAS No. 899968-64-0
Cat. No. B2612081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2-oxo-N-(1-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
CAS899968-64-0
Molecular FormulaC18H17N3O2
Molecular Weight307.353
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C
InChIInChI=1S/C18H17N3O2/c1-12(13-7-4-3-5-8-13)20-17(22)15-11-14-9-6-10-19-16(14)21(2)18(15)23/h3-12H,1-2H3,(H,20,22)
InChIKeyYFFJSHVMCHSONX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-2-oxo-N-(1-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Core Properties & Sourcing


1-Methyl-2-oxo-N-(1-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899968-64-0) is a synthetic 1,8-naphthyridine-3-carboxamide derivative with a molecular formula of C18H17N3O2 and a molecular weight of 307.35 g/mol [1]. The compound features a 1,8-naphthyridine core with a methyl group at the 1-position, a 2-oxo moiety, and an N-(1-phenylethyl) carboxamide side chain that introduces a chiral center [2]. It is commercially available as a research reagent with a typical purity of ≥90% as confirmed by LCMS and/or 400MHz NMR [3]. This compound belongs to a privileged scaffold class known for diverse biological activities including kinase inhibition and anti-inflammatory effects, though direct biological profiling data for this specific member remains sparse in published literature.

Scaffold Class Privileged 1,8-naphthyridine-3-carboxamide for kinase/GPCR screening
Chiral Handle Single stereocenter supports enantiomer-specific SAR studies
QC Identity Supplier QC by LCMS/NMR; reported purity supports research use

1-Methyl-2-oxo-N-(1-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Why Generic Substitution Fails


Within the 1,8-naphthyridine-3-carboxamide class, subtle variations in the N1 and C3 amide substituents profoundly alter molecular recognition, physicochemical properties, and biological target engagement. For example, replacing the N1-methyl with a 4-chlorobenzyl group (as in CAS 1005301-55-2) increases molecular weight from ~307 to ~418 Da and adds a strong electron-withdrawing substituent, drastically changing lipophilicity and potential off-target binding . Similarly, substituting the N-(1-phenylethyl) side chain with N-(2-ethylphenyl) (CAS 899968-82-2) alters the spatial orientation of the aromatic ring and removes the chiral center present in the target compound [1]. These structural differences mean that SAR data from one analog cannot be reliably extrapolated to another, making generic class-level assumptions hazardous for procurement decisions where precise molecular structure is critical.

N1-Substituent Bulk
Larger N1 groups (e.g., 4-chlorobenzyl) significantly alter MW, lipophilicity, and target engagement profiles; class-level assumptions are unreliable.
Chiral Center Absence
Achiral amide analogs lack the stereocenter needed for enantiomer separation and stereochemical SAR; substitution may miss critical binding-mode insights.

1-Methyl-2-oxo-N-(1-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Quantitative Differentiation vs Closest Analogs


Molecular Weight and Lipophilicity Profile

The target compound (MW 307.35, XLogP3-AA 2.7) is significantly smaller and less lipophilic than the closest commercially available analog bearing a bulkier N1 substituent, 1-[(4-chlorophenyl)methyl]-2-oxo-N-(1-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide (MW 417.89) [1]. This difference in physicochemical properties can dramatically affect membrane permeability, solubility, and pharmacokinetic behavior in cell-based assays.

MW & Lipophilicity
Computed property
307.35 g/mol, XLogP3-AA 2.7
vs. 4-chlorobenzyl analog: ~418 g/mol
Lower MW may support solubility and permeability screening
Computed values; experimental logP/logD recommended
Medicinal Chemistry Drug Discovery Lead Optimization

Chiral Center for Stereochemical SAR

Unlike the N-(2-ethylphenyl) analog (CAS 899968-82-2), which lacks a chiral center on the amide side chain, the target compound contains a chiral carbon at the benzylic position of the N-(1-phenylethyl) group [1][2]. This stereocenter provides an additional handle for probing stereospecific interactions with biological targets, which is impossible with achiral analogs.

Stereocenter Presence
Structural analysis
1 chiral carbon (1-phenylethyl)
vs. achiral N-(2-ethylphenyl) analog
Supports enantiomer-specific SAR studies
Racemic mixture unless otherwise specified
Stereochemistry Chiral Resolution Structure-Activity Relationship

Hydrogen Bond Donor/Acceptor Profile

The target compound has 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA) [1]. In contrast, the 4-chlorobenzyl analog (CAS 1005301-55-2) introduces an additional chlorine atom, increasing HBA count and potentially altering hydrogen bonding networks with biological targets or solvents . This simple descriptor difference can influence solubility and target engagement in ways not predictable from the core scaffold alone.

H-Bond Profile
Computed property
HBD: 1, HBA: 3
4-chlorobenzyl analog: HBA 4 (includes Cl)
Simpler HBA profile may offer more predictable solubility behavior
Chlorine atom alters hydrogen-bond networks
Medicinal Chemistry Physicochemical Properties Solubility

Rotatable Bond Count

The target compound has 3 rotatable bonds, placing it in a favorable range for oral bioavailability according to Veber's rules (<10 rotatable bonds) [1]. The 4-chlorobenzyl analog possesses at least 5 rotatable bonds due to the additional methylene and chlorophenyl group, increasing conformational flexibility and potentially reducing binding affinity due to higher entropic penalty upon target binding .

Rotatable Bonds
Computed property
3 rotatable bonds
4-chlorobenzyl analog: estimated ≥5
Lower count may correlate with improved oral bioavailability parameters
Veber's rules; experimental validation needed
Conformational Analysis Drug Design Binding Affinity

1-Methyl-2-oxo-N-(1-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Key Application Scenarios


Lead Optimization Campaigns

Its low molecular weight (307.35 g/mol), moderate lipophilicity (XLogP3-AA 2.7), and low rotatable bond count (3) make it an attractive starting point for lead optimization programs targeting lead-like chemical space [1]. The presence of a chiral N-(1-phenylethyl) group offers a defined stereochemical vector that can be exploited for enantiomer separation and differential activity profiling, which is valuable for establishing stereospecific SAR [2].

Kinase & GPCR Inhibitor Screening

The 1,8-naphthyridine-3-carboxamide scaffold is a recognized privileged structure in kinase inhibitor discovery and has been shown to exhibit anticancer and anti-inflammatory activities in published studies of close analogs [1]. Although direct target engagement data for this specific compound is not yet available, its structural features position it as a candidate for inclusion in focused screening libraries against kinases or G-protein coupled receptors known to bind naphthyridine derivatives.

Chiral Separation Reference Standard

Because the compound contains a single, well-defined chiral center within the amide side chain, it can serve as a test analyte for developing chiral HPLC or SFC separation methods [1]. Its commercial availability at defined purity (≥90%) supports its use as a reference standard in analytical method validation, particularly when optimizing conditions for resolving enantiomers of structurally related naphthyridine carboxamides [2].

SAR Comparator for N1-Substituted Analogs

This compound's simple N1-methyl substitution distinguishes it from bulkier N1-substituted analogs (e.g., 4-chlorobenzyl derivative, CAS 1005301-55-2). It can serve as a minimalist baseline compound in SAR studies aimed at quantifying the impact of increasing N1 substituent size on target potency, selectivity, and ADME properties [1].

Application
Selection Property
Validation Focus
Lead Optimization
Lead-like physicochemical profile
MW, logP, rotatable bond screening
Kinase/GPCR Screening
Privileged naphthyridine scaffold
Focused library inclusion; target panel assays
Chiral Method Development
Single well-defined stereocenter
Chiral HPLC/SFC separation optimization
SAR Comparator
Minimal N1-methyl substitution
N1-substituent SAR baseline comparison
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